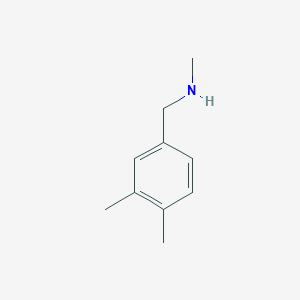

N-Methyl-3,4-dimethylbenzylamin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

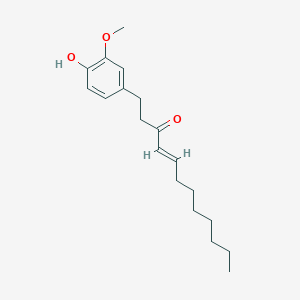

N-Methyl-3,4-dimethylbenzylamine is an organic compound with the chemical formula C10H15N. It is a colorless to pale yellow liquid with a characteristic aromatic amine odor. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties .

Wissenschaftliche Forschungsanwendungen

N-Methyl-3,4-dimethylbenzylamine has several applications in scientific research:

Wirkmechanismus

Target of Action

N-Methyl-3,4-dimethylbenzylamine is an organic compound that primarily targets the formation of polyurethane foams and epoxy resins . It serves as a catalyst in these reactions, accelerating the rate of the chemical processes.

Mode of Action

The compound interacts with its targets through its tertiary amine functionality . This allows it to act as a catalyst in the formation of polyurethane foams and epoxy resins. It can also undergo quaternization with alkyl halides to give quaternary ammonium salts , which are useful phase transfer catalysts.

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of polyurethane foams and epoxy resins . These materials are widely used in various industries, including construction, automotive, and electronics.

Result of Action

The primary result of N-Methyl-3,4-dimethylbenzylamine’s action is the formation of polyurethane foams and epoxy resins . These materials have a wide range of applications, from insulation and sealants to coatings and adhesives.

Action Environment

The efficacy and stability of N-Methyl-3,4-dimethylbenzylamine can be influenced by various environmental factors. For instance, the compound is a colorless to pale yellow liquid that can dissolve in many organic solvents, such as ethers, alcohols, and ketones . It should be stored at 2-8°C and protected from light . Safety precautions should be taken when handling this compound, as it may produce flammable vapors or gases when in contact with fire or oxygen .

Biochemische Analyse

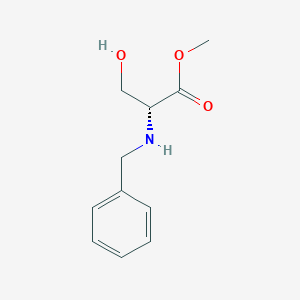

. The molecule consists of a benzyl group, . .

Biochemical Properties

The biochemical role of N-Methyl-3,4-dimethylbenzylamine is primarily as a catalyst in the formation of polyurethane foams and epoxy resins

Molecular Mechanism

The molecular mechanism of N-Methyl-3,4-dimethylbenzylamine is primarily through its role as a catalyst. It facilitates the formation of polyurethane foams and epoxy resins by acting as an epoxy-amine cure enhancement catalyst and a polyurethane catalyst . The exact molecular interactions involved in these processes are complex and involve multiple steps.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

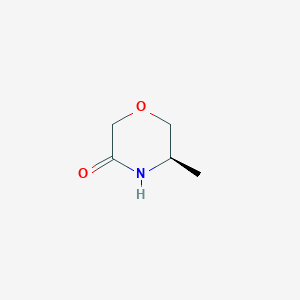

N-Methyl-3,4-dimethylbenzylamine can be synthesized through several methods. One common method is the reductive amination of 3,4-dimethylbenzaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) . The reaction typically occurs under mild conditions and yields the desired amine with high selectivity .

Industrial Production Methods

In industrial settings, N-Methyl-3,4-dimethylbenzylamine can be produced using catalytic hydrogenation of the corresponding nitrile or imine intermediates. This method involves the use of metal catalysts such as palladium or platinum on carbon supports, which facilitate the hydrogenation process under controlled temperature and pressure conditions .

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-3,4-dimethylbenzylamine undergoes various chemical reactions, including:

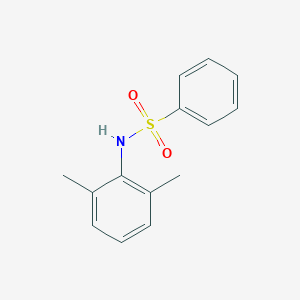

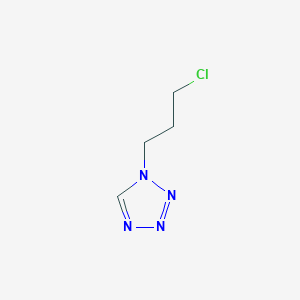

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), peracids.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide).

Major Products Formed

Oxidation: N-Methyl-3,4-dimethylbenzylamine N-oxide.

Reduction: Secondary amines.

Substitution: Quaternary ammonium salts.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

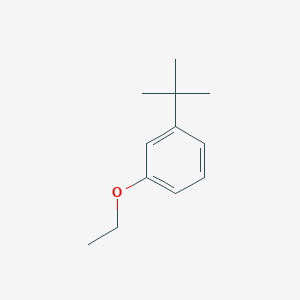

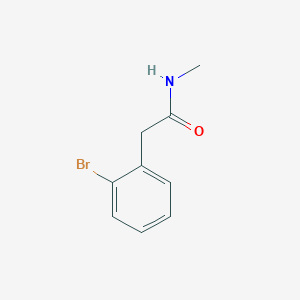

N,N-Dimethylbenzylamine: Similar structure but lacks the additional methyl groups on the benzene ring.

N-Methylbenzylamine: Lacks the dimethyl substitution on the benzene ring.

N,N-Dimethyl-1-phenylmethanamine: Another similar compound with slight structural differences.

Uniqueness

N-Methyl-3,4-dimethylbenzylamine is unique due to the presence of both methyl groups on the benzene ring, which can influence its chemical reactivity and physical properties. This structural feature can enhance its solubility in organic solvents and its ability to participate in specific chemical reactions .

Eigenschaften

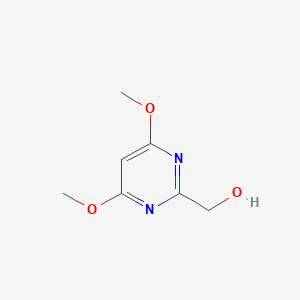

IUPAC Name |

1-(3,4-dimethylphenyl)-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8-4-5-10(7-11-3)6-9(8)2/h4-6,11H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWOIGIUHCAXXDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CNC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.